molecular formula C5H5NO3S B1319984 2-Hydroxy-4-methylthiazole-5-carboxylic acid CAS No. 875237-46-0

2-Hydroxy-4-methylthiazole-5-carboxylic acid

Cat. No.: B1319984
CAS No.: 875237-46-0
M. Wt: 159.17 g/mol
InChI Key: NVHAAIMFHOSMHD-UHFFFAOYSA-N
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Description

Background and Significance of Thiazole Derivatives

Thiazole derivatives represent a critical class of heterocyclic compounds characterized by a five-membered ring containing nitrogen and sulfur atoms. These derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties. Over 18 FDA-approved drugs, such as the antiretroviral ritonavir and the antifungal abafungin, incorporate thiazole scaffolds, underscoring their clinical relevance. The structural versatility of thiazoles allows for modifications that enhance bioavailability, selectivity, and therapeutic efficacy, making them indispensable in addressing drug-resistant pathogens and complex diseases.

Table 1: Biological Activities of Thiazole Derivatives

Activity Key Compounds Mechanism of Action
Antimicrobial Sulfathiazole, Cephalothin Inhibition of bacterial folate synthesis
Anticancer Tiazofurin, Dabrafenib Targeting kinase signaling pathways
Antidiabetic Pioglitazone analogs PPAR-γ receptor modulation
Anti-inflammatory Fanetizole derivatives COX-2 enzyme inhibition

The emergence of multidrug-resistant bacterial strains, such as Pseudomonas aeruginosa and Staphylococcus aureus, has intensified research into novel thiazole-based antimicrobial agents. Additionally, thiazole derivatives like ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate have shown promise as intermediates in synthesizing pharmaceuticals such as febuxostat, a urate-lowering agent.

Historical Context of Hydroxythiazole Carboxylic Acids

The chemistry of thiazoles traces back to the late 19th century, with Arthur Hantzsch and J. H. Weber pioneering the synthesis of thiazole derivatives via cyclization reactions involving α-haloketones and thioamides. Early work focused on derivatives like 2-hydroxy-4-methylthiazole-5-carboxylic acid, synthesized through hydrolysis of ethyl 2-amino-4-methylthiazole-5-carboxylate. The Hantzsch thiazole synthesis remains a cornerstone method, enabling the production of structurally diverse analogs.

Table 2: Historical Synthesis Methods for Hydroxythiazole Carboxylic Acids

Year Method Key Reaction Components Outcome
1887 Hantzsch-Weber Cyclization Thiourea, α-haloketones First thiazole derivatives
1938 Nitration of 2-Hydroxy-4-methylthiazole Nitric acid, sulfuric acid 5-Nitrothiazole analogs
2025 Catalytic Hydrogenation Pd/BaSO₄, xylene, reflux conditions High-purity hydroxythiazole products

The development of this compound emerged from efforts to optimize reaction conditions for hydroxylated thiazoles. For instance, the hydrolysis of ethyl 2-amino-4-methylthiazole-5-carboxylate under acidic conditions yielded the carboxylic acid derivative, which exhibited improved solubility for pharmaceutical formulations. Industrial production later adopted continuous flow reactors and advanced purification techniques, such as crystallization, to enhance yield and purity.

Research Objectives and Analytical Scope

Current research on this compound focuses on three objectives:

  • Synthetic Optimization : Developing efficient, scalable methods for producing high-purity derivatives. For example, catalytic hydrogenation using Pd/BaSO₄ achieves yields exceeding 90% under reflux conditions.
  • Pharmacological Exploration : Evaluating bioactivity against antimicrobial and anticancer targets. Preliminary studies indicate inhibitory effects on Escherichia coli and Staphylococcus aureus via disruption of cell wall synthesis.
  • Structure-Activity Relationship (SAR) Studies : Correlating substituent effects with therapeutic efficacy. Modifications at the 4-methyl and 5-carboxylic acid positions enhance binding affinity to bacterial dihydrofolate reductase.

Analytical Scope :

  • Spectroscopic Characterization : Utilizing NMR and mass spectrometry to confirm structural integrity.
  • Computational Modeling : Predicting interaction mechanisms with biological targets via molecular docking.
  • Application in Drug Design : Serving as a precursor for antivirals and enzyme inhibitors, such as HIV-1 protease inhibitors.

Properties

IUPAC Name

4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-2-3(4(7)8)10-5(9)6-2/h1H3,(H,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHAAIMFHOSMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591863
Record name 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875237-46-0
Record name 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-methylthiazole-5-carboxylic acid
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Preparation Methods

Reaction Conditions:

  • Reagents : Ethyl acetoacetate, N-bromosuccinimide, thiourea.
  • Solvent : Organic phase solvents.
  • Temperature : Mild conditions.
  • Yield : High yields reported for substituted derivatives.

Advantages:

  • Simplified procedure with fewer steps.
  • Good yields for products with alkyl or phenyl substitutions on the thiazole ring.

Catalytic Hydrogenation of Carboxylic Acid Chlorides

This eco-friendly approach utilizes Pd/BaSO₄ as a catalyst to hydrogenate 4-methylthiazole-5-carboxylic acid chloride in xylene under reflux conditions.

Reaction Conditions:

Procedure:

  • Hydrogen gas is passed through the reaction mixture at elevated temperatures.
  • The product is extracted using hydrochloric acid and neutralized with sodium carbonate.
  • Final purification involves chloroform extraction and distillation.

Advantages:

  • Environmentally friendly due to reduced use of hazardous reagents.
  • Suitable for industrial-scale production.

Oxidation and Reduction Techniques

Alternative methods involve oxidation of precursors like 4-methylthiazole derivatives or reduction of esters using LiAlH₄, NaBH₄, or Red-Al.

Oxidation Reagents:

  • MnO₂, CrO₃, or NaOCl for aldehyde formation.

Reduction Reagents:

  • Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or Red-Al for ester reduction.

Limitations:

While effective, these methods are often expensive and environmentally unfriendly due to the use of toxic reagents.

Ring Formation Reaction

Thiazole ring formation is a critical step in synthesizing this compound. This process typically involves condensation reactions between sulfur-containing compounds (e.g., thiourea) and activated carbonyl compounds.

General Procedure:

  • React thiourea with an α-haloketone or α-haloester.
  • Heat the mixture to promote cyclization into the thiazole ring structure.
  • Isolate and purify the resulting carboxylic acid derivative.

Yield Optimization:

Adjusting reaction temperature and solvent polarity can significantly enhance yields.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages
One-Pot Synthesis Ethyl acetoacetate, thiourea Mild High Simplified process
Catalytic Hydrogenation Pd/BaSO₄, xylene Reflux (~140°C) High Eco-friendly; industrial scalability
Oxidation/Reduction MnO₂, LiAlH₄ Various Moderate Versatile but costly
Ring Formation Reaction Thiourea, α-haloketone Heated Moderate Fundamental synthesis step

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-Hydroxy-4-methylthiazole-5-carboxylic acid exhibits moderate antibacterial activity against various strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . Its potential as an antimicrobial agent is being investigated further, with studies suggesting it may serve as a lead compound for developing new antibiotics.

Anti-inflammatory and Antidiabetic Properties
The compound has been studied for its anti-inflammatory effects and potential use in treating diabetes. A derivative of this compound demonstrated significant improvements in insulin sensitivity and lipid profiles in animal models of type 2 diabetes . This suggests that this compound could be developed into therapeutic agents for metabolic disorders.

Enzyme Inhibition
The mechanism of action involves interaction with specific enzymes, leading to inhibition or modulation of their activity. For instance, it has shown potential in targeting enzymes involved in metabolic pathways, which could be beneficial in drug design for various diseases .

Biological Research

Biochemical Interactions
Studies have begun to map the interactions of this compound with proteins and enzymes within biological systems. Preliminary findings suggest that it may influence metabolic pathways significantly, which warrants further investigation to understand its pharmacological implications .

Case Studies
A notable case study involved the synthesis and testing of thiazole derivatives similar to this compound, which revealed promising results against Mycobacterium tuberculosis . These findings highlight the compound's potential as a scaffold for developing new anti-tubercular agents.

Industrial Applications

Synthesis of Specialty Chemicals
The compound serves as a building block in organic synthesis, particularly in creating more complex heterocyclic compounds. Its ability to undergo various reactions makes it a valuable intermediate in the production of specialty chemicals used in pharmaceuticals and agrochemicals .

Chemical Properties
The presence of both hydroxyl and carboxylic acid functional groups enhances its reactivity, allowing for diverse chemical modifications that can lead to the development of new compounds with improved properties .

Summary Table of Applications

Application Area Details
Medicinal ChemistryAntimicrobial activity against bacterial strains; potential anti-inflammatory and antidiabetic effects.
Biological ResearchInteraction studies with proteins; potential role as an enzyme inhibitor in metabolic pathways.
Industrial ApplicationsUsed as a building block in organic synthesis; production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial activity and modulation of metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physical properties of 2-hydroxy-4-methylthiazole-5-carboxylic acid and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
This compound 875237-46-0 C₅H₅NO₃S 159.16 2-OH, 4-CH₃, 5-COOH Polar, hydrogen-bonding capability
4-Methylthiazole-5-carboxylic acid 20485-41-0 C₅H₅NO₂S 143.16 4-CH₃, 5-COOH Lacks hydroxyl group; reduced polarity
4-Methyl-2-phenylthiazole-5-carboxylic acid 33763-20-1 C₁₁H₉NO₂S 219.26 4-CH₃, 2-C₆H₅, 5-COOH Lipophilic phenyl enhances steric bulk
2-(Ethylamino)-4-methylthiazole-5-carboxylic acid 162651-09-4 C₇H₁₀N₂O₂S 186.23 2-NHCH₂CH₃, 4-CH₃, 5-COOH Amino group increases basicity
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid 117724-63-7 C₆H₄F₃NO₂S 211.16 2-CH₃, 4-CF₃, 5-COOH Electron-withdrawing CF₃ affects reactivity

Physicochemical Properties

  • Solubility: The hydroxyl and carboxylic acid groups in this compound enhance aqueous solubility compared to non-hydroxylated analogs like 4-methylthiazole-5-carboxylic acid . Esters (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate, CAS 7210-76-6) exhibit greater lipophilicity, favoring organic solvents .
  • Acidity: The carboxylic acid group (pKa ~2–3) and hydroxyl group (pKa ~10–12) make the compound amphoteric. In contrast, 2-(ethylamino) derivatives (e.g., CAS 162651-09-4) have basic amino groups (pKa ~8–10), altering pH-dependent behavior .

Reactivity and Stability

  • Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, critical for interactions in biological systems (e.g., enzyme inhibition) . This contrasts with phenyl or trifluoromethyl substituents, which prioritize hydrophobic interactions .
  • Synthetic Utility : The carboxylic acid group allows for amidation or esterification. For example, methyl 2-([1,1'-biphenyl]-4-carboxamido)-4-phenylthiazole-5-carboxylate () is synthesized via coupling reactions, highlighting the versatility of thiazolecarboxylic acid derivatives .

Key Studies

  • Synthetic Methodologies : details the synthesis of 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides via hydrolysis and coupling, a pathway adaptable to hydroxylated analogs .
  • Biological Activity : In , biphenyl-substituted thiazolecarboxamides demonstrate >99% purity and inhibitory activity, underscoring the impact of substituents on efficacy .

Biological Activity

2-Hydroxy-4-methylthiazole-5-carboxylic acid (HMCA) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, featuring both hydroxyl and carboxylic acid functional groups, which contribute to its reactivity and interaction with biological systems. Recent studies have explored its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anti-inflammatory, and antidiabetic research.

  • Molecular Formula : C6H6N2O3S
  • Molecular Weight : 174.19 g/mol
  • Structure : The thiazole ring in HMCA is essential for its biological activity, as it influences the compound's interaction with various molecular targets.

The biological activity of HMCA is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism of action includes:

  • Enzyme Inhibition : HMCA can inhibit enzyme activity by binding to active sites, which may lead to reduced metabolic processes in pathogens or diseased cells.
  • Receptor Modulation : The compound may modulate receptor functions, impacting signaling pathways associated with inflammation and metabolic disorders .

Antimicrobial Properties

Research has demonstrated that HMCA exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • In vitro studies have shown that HMCA has potent inhibitory effects against Staphylococcus aureus and other Gram-positive bacteria, outperforming conventional antibiotics such as ampicillin and streptomycin .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.012 μg/mL
Escherichia coli0.015 μg/mL

Anti-inflammatory Effects

HMCA has been investigated for its anti-inflammatory properties. In animal models of diabetes induced by streptozotocin (STZ), administration of HMCA resulted in:

  • Reduced levels of pro-inflammatory cytokines.
  • Improvement in oxidative stress markers, indicating a protective effect against inflammation and tissue damage .

Antidiabetic Potential

Recent studies have highlighted the potential of HMCA as a therapeutic agent for Type 2 Diabetes Mellitus (T2DM). Key findings include:

  • Reduction in Hyperglycemia : HMCA administration significantly lowered serum glucose levels in diabetic rats.
  • Improvement in Lipid Profiles : It normalized lipid levels, reducing triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C) .

Case Studies

  • Animal Model Study on T2DM :
    • Objective : To evaluate the effects of HMCA on hyperglycemia and insulin sensitivity.
    • Methodology : STZ was used to induce diabetes in rats; HMCA was administered for four weeks.
    • Results : Significant reductions in glucose levels and improvements in insulin sensitivity were observed, alongside histopathological evidence showing restored pancreatic morphology .
  • Antimicrobial Efficacy Assessment :
    • Objective : To assess the antibacterial potency of HMCA against clinical isolates.
    • Methodology : MIC values were determined using standard broth dilution methods.
    • Results : HMCA displayed superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-hydroxy-4-methylthiazole-5-carboxylic acid?

  • Methodology : Cyclocondensation reactions using thiourea derivatives and α-keto acids (e.g., chloroacetic acid) under reflux with acetic acid and sodium acetate as catalysts. This approach is analogous to the synthesis of structurally related thiazole-carboxylic acids, where reflux conditions (3–5 hours) promote cyclization .
  • Key Considerations : Optimize molar ratios of reagents (e.g., 1.0 equiv thiourea, 1.1 equiv carbonyl precursor) and monitor reaction progress via TLC .

Q. How can NMR and LC-MS be employed to characterize this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiazole ring structure and substituent positions. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm, while methyl groups resonate around δ 2.5 ppm .
  • LC-MS : Confirm molecular weight (e.g., expected [M+H]+ ion) and purity. Use reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., water/acetonitrile with 0.1% formic acid) .

Q. What sample preparation techniques are optimal for isolating this compound from reaction mixtures?

  • Purification : Employ solid-phase extraction (SPE) with C18 cartridges or silica gel chromatography. For acidic impurities, use pH-controlled liquid-liquid extraction (e.g., ethyl acetate and dilute HCl) .
  • Analysis : Thin-layer chromatography (TLC) with UV visualization (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) to monitor fractions .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data between synthetic batches be resolved?

  • Approach : Compare experimental NMR/IR data with computational simulations (e.g., DFT calculations for vibrational frequencies or chemical shifts). For example, theoretical studies on pyrazole-carboxylic acids revealed conformational isomers that explain spectral variations .
  • Troubleshooting : Ensure consistent reaction conditions (e.g., temperature, solvent purity) and confirm crystallinity via X-ray diffraction, as amorphous solids may yield broadened NMR signals .

Q. What challenges arise in crystallizing this compound for X-ray studies?

  • Challenges : The compound’s polarity and potential for hydrogen bonding may lead to solvate formation. Use slow evaporation in mixed solvents (e.g., methanol/water) to promote single-crystal growth .
  • Validation : Compare unit cell parameters with analogous thiazole derivatives (e.g., 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, space group P21_1/c) .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 1–3 months). Use HPLC to quantify decomposition products (e.g., decarboxylation or oxidation byproducts) .
  • Storage Recommendations : Store at -20°C in amber vials under inert gas (N2_2) to prevent moisture absorption and photodegradation .

Methodological Considerations

Q. What strategies mitigate toxicity risks during handling?

  • Safety Protocols : Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact. Refer to Safety Data Sheets (SDS) for hazard statements (e.g., H313: "Harmful in contact with skin") .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal according to federal/state regulations .

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